2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
Historical Context and Discovery
The development of this compound is intrinsically linked to the broader evolution of organoboron chemistry and cross-coupling methodologies that revolutionized synthetic organic chemistry in the late twentieth century. The historical foundation for this compound class traces back to the groundbreaking work in Suzuki-Miyaura coupling reactions, which established pinacol boronate esters as exceptionally valuable synthetic intermediates. The Suzuki-Miyaura cross-coupling reaction, recognized through the 2010 Nobel Prize in Chemistry, demonstrated that organoboron compounds could serve as stable, readily prepared, and environmentally benign reagents for carbon-carbon bond formation under mild reaction conditions.
The specific synthesis of boronate-containing anilines emerged from the need to access functionalized aromatic compounds that could participate in subsequent coupling reactions while maintaining the valuable properties of both aniline and boronate functionalities. The Miyaura borylation reaction, developed as a complementary process to Suzuki coupling, provided the methodological foundation for preparing such compounds through the coupling of aromatic halides with bis(pinacolato)diboron. This reaction utilizes palladium catalysts and potassium acetate as a base to activate the diboron reagent, enabling the formation of carbon-boron bonds under relatively mild conditions.
The compound this compound was first documented in chemical databases in 2014, as evidenced by its initial registration in PubChem on July 12, 2014. This timeline corresponds with the period of intensive development in borylation methodologies, particularly those focused on creating functionalized aromatic building blocks for pharmaceutical and materials science applications. The compound's molecular formula of $$\text{C}{13}\text{H}{20}\text{BNO}_2$$ and molecular weight of 233.12 grams per mole reflect the careful balance between the tetramethyl dioxaborolane protecting group and the methylated aniline core structure.
The development of direct conversion methods from arylamines to pinacol boronates represented a significant methodological advancement that likely influenced the synthetic approaches to this compound. Research demonstrated that arylamines could be directly converted to arylboronates through reaction with bis(pinacolato)diboron in the presence of tert-butyl nitrite, providing a metal-free pathway that could be conducted under ambient conditions. This methodology offered particular advantages for preparing boronate-containing anilines, as it circumvented the traditional two-step Sandmeyer reaction sequence that had previously been required for such transformations.
Significance in Boron-Containing Organic Compounds
This compound occupies a distinctive position within the broader category of boron-containing organic compounds due to its unique combination of structural features and reactivity patterns. The compound exemplifies the sophisticated design principles that govern modern organoboron chemistry, where the pinacol boronate ester serves as both a protecting group for the boronic acid functionality and an activating group for cross-coupling reactions. The tetramethyl-1,3,2-dioxaborolan-2-yl moiety, commonly referred to as the pinacol ester group, provides exceptional stability under ambient conditions while maintaining reactivity toward palladium-catalyzed transmetalation processes.
The significance of this compound class extends beyond simple synthetic utility to encompass fundamental aspects of organometallic chemistry and catalyst design. The pinacol boronate functionality demonstrates remarkable selectivity in Suzuki-Miyaura coupling reactions, with transmetalation rates that are carefully tuned through the electronic and steric properties of the pinacol protecting group. Research has established that the mechanism of transmetalation involves initial coordination of the boronate to the palladium center, followed by transfer of the organic group from boron to palladium. This mechanistic understanding has enabled the rational design of boronate reagents with enhanced reactivity profiles and improved functional group compatibility.
The aniline functionality within this compound introduces additional layers of complexity and utility to the compound's chemical behavior. Anilines are fundamental building blocks in pharmaceutical chemistry, serving as key intermediates in the synthesis of numerous bioactive compounds. The combination of aniline and boronate functionalities within a single molecule creates opportunities for sequential functionalization strategies, where the aniline nitrogen can participate in amination reactions while the boronate group enables carbon-carbon bond formation. This dual functionality has proven particularly valuable in the synthesis of complex heterocyclic structures and pharmaceutical intermediates.
The compound's role in contemporary synthetic methodology is exemplified by its application in palladium-catalyzed ortho-carbon-hydrogen amination reactions. Recent research has demonstrated that pinacol arylborates can undergo redox-neutral ortho-carbon-hydrogen amination through palladium(II)/norbornene cooperative catalysis, providing access to structurally diverse anilines under mild reaction conditions. This methodology tolerates air and moisture, operates without phosphine ligands, and demonstrates compatibility with a wide range of functional groups, making it particularly attractive for industrial applications. The reaction proceeds through a palladium(II)-palladium(IV)-palladium(II) catalytic cycle, eliminating the need for external oxidants or reductants.
The structural analysis of this compound reveals the sophisticated interplay between electronic and steric factors that govern its reactivity. The methyl substituent at the 2-position of the aniline ring provides steric protection for the amino group while subtly modulating the electronic properties of the aromatic system. The positioning of the boronate group at the 6-position creates a meta-relationship with respect to the aniline nitrogen, which influences both the electronic distribution within the aromatic ring and the accessibility of the boronate functionality for transmetalation reactions.
The pinacol ester protecting group itself represents a masterpiece of chemical design, incorporating four methyl substituents that provide both steric bulk and electron-donating character to stabilize the boron center. The bis(pinacolato)diboron reagent, from which such pinacol esters are typically derived, has become known as "Miyaura's reagent" in recognition of its fundamental importance in borylation chemistry. The reagent's molecular formula of $$\text{C}{12}\text{H}{24}\text{B}2\text{O}4$$ and systematic name of 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) reflect the symmetrical structure that enables its use in a wide variety of borylation reactions.
Contemporary research continues to expand the synthetic applications of compounds like this compound through the development of novel coupling methodologies and catalyst systems. Advanced palladium catalyst systems incorporating specialized phosphine ligands have enabled the borylation of challenging substrates, including sterically hindered aryl halides and electron-deficient aromatics. These developments have significantly broadened the scope of accessible boronate-containing compounds while reducing the catalyst loadings required for efficient transformations.
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-6-8-10(11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGADZIGHKLFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of an appropriate aniline derivative. One common method includes the reaction of 2-methyl-6-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boron atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethyl sulfoxide.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Various reduced boron-containing compounds.
Substitution: Biaryl compounds and other cross-coupled products.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- This compound serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions such as Suzuki coupling. Its boron-containing structure facilitates the coupling of aryl and vinyl halides with organoboron compounds, leading to complex organic molecules.
Synthesis of Bioactive Molecules
- It is utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of the boron atom enhances its reactivity and allows for the development of novel bioactive molecules.
Biological Applications
Potential Drug Development
- 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is being investigated for its potential use in drug development. Its boron-containing structure is particularly relevant in the design of boron-containing drugs that target specific biological pathways.
Boron Neutron Capture Therapy (BNCT)
- The compound has been explored for its role in boron neutron capture therapy, a targeted cancer treatment that utilizes boron-containing compounds to selectively destroy cancer cells upon neutron irradiation. This application is significant due to the compound's ability to deliver boron to tumor sites effectively.
Industrial Applications
Advanced Materials Production
- In industry, this compound is utilized in the production of advanced materials such as polymers and electronic components. Its unique chemical properties allow it to be incorporated into materials that require specific electronic or mechanical characteristics .
Role in Electronic Devices
- The compound has potential applications in electronic devices as a component of hole transport layers in organic light-emitting diodes (OLEDs) and perovskite solar cells. Its structural features contribute to improved charge transport properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in medicinal chemistry .
Comparison with Similar Compounds
Structural and Physical Properties
The compound’s reactivity and applications are influenced by the positions of its substituents. Below is a comparison with similar boronate-containing aniline derivatives:
Key Observations :
- Electronic Effects : The aniline group’s position (para to boronate) enhances electron density at the boronate site, which may accelerate electrophilic substitution reactions .
- Stability: Methyl groups provide steric protection to the boronate ester, improving hydrolytic stability compared to non-methylated analogs like 4-(tetramethyl-dioxaborolan-2-yl)aniline .
Commercial Availability and Purity
All listed compounds are available at ≥95% purity, with suppliers like Combi-Blocks and Thermo Scientific providing gram-to-kilogram quantities . The target compound’s price and availability are comparable to its isomers, reflecting similar demand in medicinal chemistry pipelines.
Biological Activity
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, focusing on its efficacy against various pathogens and cancer cell lines.
Chemical Structure and Properties
The compound features a unique structure characterized by a dioxaborolane moiety, which is known to enhance the reactivity of anilines in biological systems. The presence of the tetramethyl group contributes to its stability and solubility.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of related compounds that may share similar mechanisms. For instance, certain pyrimidine-based drugs exhibited weak activity against multidrug-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL . While specific data on this compound is limited, compounds with similar dioxaborolane structures often demonstrate significant antimicrobial properties.
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. In related studies, compounds containing boronic esters have shown promising results in inhibiting cancer cell proliferation. For example, one study reported an IC50 value of 0.126 µM against a triple-negative breast cancer (TNBC) cell line . This suggests that this compound could exhibit similar effects due to its structural characteristics.
The biological activity of boronic esters often involves the formation of covalent bonds with biological targets. This mechanism can lead to the inhibition or modulation of various biochemical pathways critical for pathogen survival or cancer cell proliferation. The reactivity of the dioxaborolane group is particularly significant in these interactions.
Case Studies and Research Findings
Pharmacokinetics and Safety Profile
While specific pharmacokinetic data for this compound is not extensively documented, related compounds have shown acceptable toxicity profiles in vivo. For example, a study indicated that certain analogs demonstrated favorable safety with high oral doses . This aspect is crucial for considering the compound's therapeutic applications.
Q & A
Advanced Research Question
- Solvent screening : Test aprotic solvents (e.g., toluene, DME) for thermal stability via TGA/DSC .
- Co-solvent systems : Add 10% DMSO to dioxane to solubilize polar intermediates without hydrolyzing the boronate .
- In situ monitoring : Use Raman spectroscopy to detect boronate degradation during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
